4-Methoxy-2',3,4'-trifluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

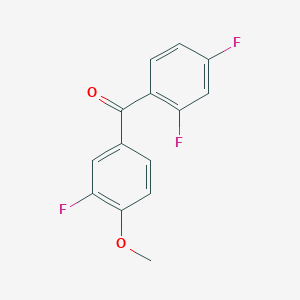

4-Methoxy-2’,3,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O2 It is a derivative of benzophenone, where the phenyl rings are substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2’,3,4’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methoxybenzoyl chloride and 2,3,4-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

4-Methoxybenzoyl chloride+2,3,4-TrifluorobenzeneAlCl34-Methoxy-2’,3,4’-trifluorobenzophenone

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-2’,3,4’-trifluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2’,3,4’-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-methoxy-2’,3,4’-trifluorobenzophenone derivatives with additional carbonyl groups.

Reduction: Formation of 4-methoxy-2’,3,4’-trifluorobenzhydrol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2’,3,4’-trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2’,3,4’-trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzophenone: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

2’,3,4’-Trifluorobenzophenone: Lacks the methoxy group, affecting its reactivity and applications.

4-Methoxy-2’,3,4’-trifluoroacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.

Uniqueness

4-Methoxy-2’,3,4’-trifluorobenzophenone is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties

Biological Activity

4-Methoxy-2',3,4'-trifluorobenzophenone (commonly referred to as 4-Methoxy-TFBP) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial activities.

Synthesis of this compound

The synthesis of 4-Methoxy-TFBP typically involves the reaction of 4-methoxybenzoyl chloride with trifluoromethylated phenols. The resulting compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 4-Methoxy-TFBP against various cancer cell lines. The compound exhibits significant cytotoxicity with IC50 values in the low micromolar range. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methoxy-TFBP | MCF-7 | 2.2 |

| HCT 116 | 3.7 | |

| HEK 293 | 5.3 |

These results indicate that the compound is particularly effective against breast cancer cells (MCF-7) and may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to its antiproliferative properties, 4-Methoxy-TFBP has demonstrated anti-inflammatory activity. It was found to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). In comparative studies, some derivatives showed higher inhibition rates than established drugs like Clopidogrel:

| Compound | Inhibition Rate (%) |

|---|---|

| PNN07 (Derivate) | 39.8 |

| Clopidogrel | 37.6 |

This suggests that derivatives of 4-Methoxy-TFBP could be developed as novel anti-platelet agents .

Antimicrobial Activity

The antimicrobial properties of 4-Methoxy-TFBP have also been explored, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 16 |

These findings suggest that the compound could be a candidate for further investigation in the development of antibacterial therapies .

Case Studies

- Anticancer Evaluation : A study evaluated the effects of various methoxy-substituted benzophenones on different cancer cell lines. The results indicated that compounds similar to 4-Methoxy-TFBP exhibited selective cytotoxicity, particularly against MCF-7 cells, highlighting their potential as anticancer agents .

- Platelet Aggregation Inhibition : Another investigation focused on the design and synthesis of hydrazone derivatives based on 4-Methoxy-TFBP. These derivatives were tested for their ability to inhibit platelet aggregation and showed promising results, indicating a pathway for developing new anti-thrombotic medications .

Properties

IUPAC Name |

(2,4-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c1-19-13-5-2-8(6-12(13)17)14(18)10-4-3-9(15)7-11(10)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNECRHJBOKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.